618863-54-0 (Malate)

Description

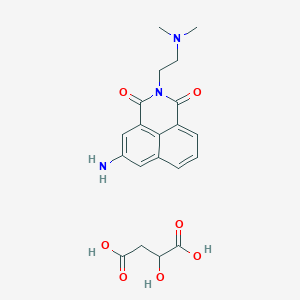

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

618863-60-8 |

|---|---|

Molecular Formula |

C20H23N3O7 |

Molecular Weight |

417.4 g/mol |

IUPAC Name |

5-amino-2-[2-(dimethylamino)ethyl]benzo[de]isoquinoline-1,3-dione;2-hydroxybutanedioic acid |

InChI |

InChI=1S/C16H17N3O2.C4H6O5/c1-18(2)6-7-19-15(20)12-5-3-4-10-8-11(17)9-13(14(10)12)16(19)21;5-2(4(8)9)1-3(6)7/h3-5,8-9H,6-7,17H2,1-2H3;2,5H,1H2,(H,6,7)(H,8,9) |

InChI Key |

JNZBHHQBPHSOMU-UHFFFAOYSA-N |

SMILES |

CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N.C(C(C(=O)O)O)C(=O)O |

Canonical SMILES |

CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N.C(C(C(=O)O)O)C(=O)O |

Appearance |

Solid powder |

Synonyms |

AS1413; AS 1413; AS-1413; XLS001; XLS 001; XLS-001; Xanafide.; 5-amino-2-(2-(dimethylamino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione L-malate |

Origin of Product |

United States |

Contextualizing 618863 54 0 Malate Within Contemporary Chemical Biology Research

In the field of chemical biology, 618863-54-0 (amonafide malate) is recognized primarily for its action as a DNA intercalator and a topoisomerase II inhibitor. apexbt.comnih.govdrugbank.com Unlike many other molecules in its class, amonafide's naphthalimide structure is chemically distinct from quinone-containing agents, which is a key area of interest for researchers. aacrjournals.org This structural difference means it does not participate in the redox cycling and free radical generation associated with some other topoisomerase II inhibitors. aacrjournals.org

Amonafide's mechanism involves inserting itself into the DNA helix and disrupting the activity of topoisomerase II, an enzyme crucial for managing the topological state of DNA during replication and transcription. apexbt.comnih.gov This interference leads to protein-linked DNA strand breaks, ultimately hindering DNA and RNA synthesis. nih.govselleckchem.com A notable characteristic of amonafide (B1665376) is its ability to induce these effects in an ATP-independent manner, distinguishing it from other topoisomerase II inhibitors like etoposide (B1684455) and doxorubicin. apexbt.comselleckchem.com Furthermore, research has shown that amonafide is not a substrate for common multidrug resistance proteins such as P-glycoprotein (Pgp), MRP-1, or BCRP, making it a valuable tool for studying resistance mechanisms in cancer cells. aacrjournals.orgnih.gov

| Property | Description |

| Mechanism of Action | DNA Intercalator and Topoisomerase II Inhibitor apexbt.comnih.govdrugbank.com |

| Chemical Class | Naphthalimide derivative aacrjournals.org |

| Key Feature | Lacks the redox and free radical reactive pharmacophores aacrjournals.org |

| Cellular Impact | Induces protein-associated DNA strand breaks selleckchem.com |

| ATP Dependence | ATP-independent topoisomerase II inhibition selleckchem.com |

Historical Perspectives of Amonafide and Its Malate Salt in Academic Inquiry

Amonafide (B1665376), and by extension its malate (B86768) salt, emerged from research into 1,8-naphthalimide (B145957) derivatives as potential anticancer agents. researchgate.net These compounds were identified for their significant cytotoxic activity against a variety of cancer cell lines. researchgate.net Amonafide, with the chemical name 5-amino-2-[2-(dimethylamino)ethyl]benzo[de]isoquinoline-1,3-dione, was synthesized as part of these efforts. nih.gov

Early academic investigations focused on its potential as an antineoplastic agent, leading to its study in various cancer types. drugbank.comresearchgate.net A significant challenge identified in early research was the metabolism of amonafide by N-acetyltransferase-2 (NAT2) in humans, which could lead to the formation of toxic metabolites. nih.gov This discovery spurred further research into developing derivatives that could circumvent this metabolic pathway while retaining the desired anticancer activities. nih.gov This line of inquiry led to the synthesis of "numonafides," which are structural analogs of amonafide designed to avoid acetylation. nih.gov The development of amonafide and its derivatives illustrates a classic pathway in medicinal chemistry research, from initial discovery and mechanism of action studies to the investigation of metabolic pathways and the design of next-generation compounds.

Role of 618863 54 0 Malate As a Research Tool in Biological Systems

DNA Intercalation and Topoisomerase II Inhibition Modalities of Elsamitrucin (618863-54-0)

Elsamitrucin is a natural product that belongs to the pyrrolo[2,1-c]benzodiazepine (PBD) class of compounds, which are known for their potent activity as DNA-interactive agents. Its mechanism of action is primarily centered on its ability to interfere with DNA structure and function, leading to the inhibition of critical cellular processes and eventual cell death.

Research indicates that Elsamitrucin acts as a potent inhibitor of topoisomerase II. Unlike classic topoisomerase poisons that trap the enzyme-DNA covalent complex (cleavable complex), Elsamitrucin is believed to function as a non-intercalative inhibitor. It binds to DNA through a process of covalent bonding (alkylation) in the minor groove, which in turn alters the DNA conformation. This altered DNA structure is no longer a suitable substrate for topoisomerase II, thereby preventing the enzyme from binding and carrying out its catalytic cycle of DNA cleavage and re-ligation. This disruption of the enzyme's normal function inhibits the necessary topological changes in DNA required for replication and transcription, ultimately contributing to the compound's cytotoxic effects.

The interaction of Elsamitrucin with DNA leads to significant damage. While it inhibits the formation of the topoisomerase II-mediated cleavable complex, its primary mode of DNA damage stems from its alkylating nature. By forming a covalent adduct with guanine (B1146940) bases within the DNA minor groove, it creates a lesion. This lesion can stall the DNA replication machinery and trigger cellular DNA repair pathways. The processing of these adducts by cellular repair enzymes can lead to the formation of DNA strand breaks. Studies have demonstrated that treatment with related compounds can induce both single-strand and double-strand breaks, which are highly lethal to the cell if not properly repaired, often triggering apoptosis (programmed cell death).

Impact on Cellular Protein Synthesis Pathways by Elsamitrucin (618863-54-0)

The profound effects of Elsamitrucin on DNA integrity have direct consequences for cellular protein synthesis. DNA serves as the template for transcription, the process of creating messenger RNA (mRNA), which is the first step in protein production. By binding to DNA and inhibiting essential enzymes like topoisomerase II, Elsamitrucin effectively blocks transcription. When the DNA template is damaged or its topology cannot be properly managed, RNA polymerase is unable to proceed along the DNA strand. This halt in the synthesis of mRNA molecules leads to a downstream shutdown of translation (the synthesis of proteins from an mRNA template), depriving the cell of essential proteins required for its survival and function.

Associated Biochemical Roles of Malate in Fundamental Metabolic Processes

Malate is a dicarboxylic acid that plays a central role in several key metabolic pathways, most notably the citric acid cycle (also known as the Krebs or TCA cycle). It is structurally and functionally unrelated to Elsamitrucin.

Malate is reversibly converted to oxaloacetate in a critical reaction catalyzed by the enzyme malate dehydrogenase (MDH). This reaction is the final step of the citric acid cycle and is essential for regenerating oxaloacetate, which is required to combine with acetyl-CoA to start the next turn of the cycle. The reaction involves the oxidation of malate, where two hydrogen atoms are removed. This process is coupled to the reduction of the coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH. The equilibrium of this reaction strongly favors malate, but the continuous consumption of oxaloacetate in the subsequent citrate (B86180) synthase reaction pulls the conversion forward.

Table 1: Key Components of the MDH-Catalyzed Reaction This interactive table summarizes the roles of the substrate, enzyme, product, and coenzyme in the conversion of malate to oxaloacetate.

| Component | Chemical Class | Role in Reaction |

|---|---|---|

| Malate | Dicarboxylic Acid | Substrate |

| Malate Dehydrogenase (MDH) | Oxidoreductase Enzyme | Catalyst |

| Oxaloacetate | Keto Acid | Product |

| NAD+ | Coenzyme | Oxidizing Agent (is reduced) |

| NADH | Coenzyme | Reduced Form (product) |

Beyond the citric acid cycle, the interconversion of malate and oxaloacetate is a cornerstone of the malate-aspartate shuttle. This shuttle is a complex biological system used to transport reducing equivalents (in the form of electrons) from NADH produced in the cytoplasm—for instance, during glycolysis—across the impermeable inner mitochondrial membrane.

In the cytoplasm, cytoplasmic MDH reduces oxaloacetate to malate, oxidizing cytosolic NADH to NAD+. Malate can then be transported into the mitochondrial matrix via a specific transporter protein. Inside the matrix, mitochondrial MDH performs the reverse reaction: it oxidizes malate back to oxaloacetate, reducing mitochondrial NAD+ to NADH. This mitochondrial NADH can then enter the electron transport chain to generate ATP. The shuttle is completed by the conversion of oxaloacetate to aspartate, which is then transported back to the cytoplasm. This elegant system is crucial for maintaining the cellular NAD+/NADH balance and is particularly active in tissues with high aerobic metabolic rates, such as the heart and liver.

Table 2: Direction of Key Reactions in the Malate-Aspartate Shuttle This interactive table outlines the location and transformation of key molecules in the shuttle system.

| Location | Starting Molecule | Enzyme | Ending Molecule | Coenzyme Change |

|---|---|---|---|---|

| Cytoplasm | Oxaloacetate | Cytoplasmic MDH | Malate | NADH → NAD+ |

| Mitochondrial Matrix | Malate | Mitochondrial MDH | Oxaloacetate | NAD+ → NADH |

Characterization of Malate Dehydrogenase Isozymes and their Subcellular Compartmentalization

Malate dehydrogenase (MDH) is a highly conserved enzyme that exists in multiple forms, known as isozymes, which are segregated into different subcellular compartments. nih.gov This spatial separation is critical as it allows for their participation in distinct metabolic pathways. The primary isozymes found in eukaryotes are mitochondrial MDH (mMDH) and cytosolic MDH (cMDH). wikipedia.org However, other isoforms have been identified in peroxisomes, glyoxysomes, and, in plant cells, chloroplasts. nih.govnih.gov

Mitochondrial Malate Dehydrogenase (mMDH): Located in the mitochondrial matrix, mMDH is a key enzyme in the citric acid cycle (TCA cycle). wikipedia.org It catalyzes the reversible oxidation of L-malate to oxaloacetate, coupled with the reduction of NAD+ to NADH. wikipedia.org While the equilibrium of this reaction favors L-malate, the reaction proceeds in the direction of oxaloacetate formation within the mitochondria due to the immediate consumption of oxaloacetate by citrate synthase and the re-oxidation of NADH by the electron transport chain. wikipedia.org The essential role of mMDH is highlighted by studies in maize, where the absence of functional mMDH is lethal to the embryo. sheridancollege.capnas.org

Cytosolic Malate Dehydrogenase (cMDH): The cytosolic isoform is a crucial component of the malate-aspartate shuttle. wikipedia.org This shuttle is vital for transferring reducing equivalents (NADH) generated during glycolysis in the cytosol into the mitochondria for ATP production. wikipedia.org In the cytosol, cMDH reduces oxaloacetate to malate, which can then cross the mitochondrial membrane. wikipedia.org Once inside the matrix, malate is re-oxidized to oxaloacetate by mMDH, regenerating NADH. wikipedia.org Interestingly, unlike its mitochondrial counterpart, the absence of cMDH activity in maize does not impair normal function, suggesting a degree of functional redundancy or alternative pathways. sheridancollege.capnas.orgoup.com

Peroxisomal and Other Isozymes: Peroxisomal MDH (pMDH) is involved in metabolic pathways such as the β-oxidation of fatty acids and, in plants, photorespiration. nih.govoup.com It helps regenerate NAD+ needed for these processes. nih.gov In plants and algae, chloroplast MDH is part of the "malate valve," which exports reducing power (in the form of NADPH) from the chloroplast to the cytosol to balance the ATP/NADPH ratio produced during photosynthesis. pnas.org

The distinct localization of these isozymes is governed by specific targeting signals in their protein structure, ensuring they are delivered to the correct organelle and can perform their specialized metabolic functions efficiently. nih.gov

Table 1: Comparison of Major Malate Dehydrogenase Isozymes

| Feature | Mitochondrial MDH (mMDH) | Cytosolic MDH (cMDH) | Peroxisomal MDH (pMDH) |

| Primary Location | Mitochondrial Matrix | Cytosol | Peroxisome |

| Primary Function | Citric Acid (TCA) Cycle | Malate-Aspartate Shuttle | Fatty Acid β-oxidation, Photorespiration |

| Cofactor | NAD+/NADH | NAD+/NADH | NAD+/NADH |

| Essentiality | Essential for viability in some organisms. sheridancollege.capnas.org | Not essential for viability in some organisms. sheridancollege.capnas.org | Important for specific metabolic functions. nih.gov |

Allosteric Regulation and Conformational Changes of Malate Dehydrogenase in Enzyme Catalysis

The activity of malate dehydrogenase is finely tuned through allosteric regulation and significant conformational changes, ensuring that its catalytic function is responsive to the metabolic state of the cell. uwec.edu

Allosteric Regulation: Citrate is a key allosteric regulator of MDH. wikipedia.orgnih.gov Its effect is complex, as it can act as both an activator and an inhibitor depending on the reaction direction and substrate concentrations. wikipedia.orguwec.edu In the direction of malate oxidation (NAD+ to NADH), citrate can activate the enzyme, particularly when L-malate and NAD+ levels are high. wikipedia.orgnih.gov Conversely, in the direction of oxaloacetate reduction (NADH to NAD+), citrate acts as an inhibitor. uwec.edunih.gov Citrate binds to a regulatory site distinct from the active site, inducing a conformational change that influences the enzyme's affinity for its cofactors. uwec.edunih.gov Specifically, citrate binding reduces the binding of NADH but does not affect NAD+ binding. nih.gov Other molecules like fumarate (B1241708) and ATP have also been shown to allosterically regulate human mitochondrial MDH, with fumarate acting as an activator and ATP as an inhibitor, linking the enzyme's activity to the cell's energy status. mdhcures.org

Conformational Changes in Catalysis: The catalytic mechanism of MDH relies on substantial conformational changes upon substrate binding. wikipedia.org The enzyme's active site is located in a hydrophobic cavity. wikipedia.org Binding of the substrate (L-malate) and the coenzyme (NAD+) triggers the movement of a highly conserved, mobile loop that acts like a flap or door, closing over the active site. wikipedia.orgnih.govresearchgate.net This "closed" conformation shields the substrates from the solvent and precisely orients key catalytic residues, such as histidine and aspartate, which function as a proton transfer system, and arginine residues that secure the substrate through hydrogen bonding. wikipedia.orgnih.gov This induced-fit mechanism is crucial for the enzyme's specificity and catalytic efficiency. wikipedia.org The movement of this loop has been shown to be the rate-determining step of the reaction, highlighting its importance in the catalytic cycle. wikipedia.org After the reaction, another conformational change allows the active site to open and release the products, oxaloacetate and NADH. nih.gov

Functional Significance of Malate Dehydrogenase in Pathogen Metabolism

Malate dehydrogenase is a central enzyme in the metabolism of numerous pathogens, making it a subject of interest for therapeutic intervention. nih.govportlandpress.com Its roles in energy production and providing intermediates for biosynthesis are critical for the survival and proliferation of these organisms. nih.gov

In Pathogenic Bacteria: In Mycobacterium tuberculosis, the bacterium responsible for tuberculosis, MDH is a crucial enzyme in both the TCA cycle and the glyoxylate (B1226380) shunt. nih.govuniprot.org The glyoxylate shunt is particularly vital for the pathogen's ability to persist within a host, as it enables the use of fatty acids as a primary carbon source when other nutrients are limited. nih.gov Disrupting MDH activity can therefore impede the bacterium's energy metabolism and biosynthetic capabilities. nih.govplos.org Studies have shown that while M. tuberculosis possesses both MDH and another enzyme, malate quinone oxidoreductase (Mqo), for malate oxidation, interfering with the expression of MDH slows the growth rate, indicating its importance for optimal metabolism. nih.gov Furthermore, the activity of MDH in M. tuberculosis can be regulated by phosphorylation, suggesting a sophisticated level of control over its metabolic pathways. nih.govplos.org

In Parasitic Protozoa: MDH is also indispensable for the metabolic plasticity of protozoan parasites, which must adapt to different environments within their hosts. nih.govportlandpress.com

Trypanosoma brucei , the causative agent of African sleeping sickness, has three distinct MDH isozymes localized to the cytosol, mitochondria, and specialized organelles called glycosomes. nih.govnih.govresearchgate.net The expression of these isozymes is regulated during the parasite's life cycle, reflecting adaptation to different metabolic needs in the insect vector versus the mammalian host. nih.govnih.gov

In Plasmodium falciparum , the most virulent malaria parasite, MDH is part of the TCA cycle and contributes to the parasite's energy metabolism and redox balance. nih.gov Because parasites like Plasmodium are heavily dependent on glycolysis for energy, enzymes that support this central pathway, including MDH, are considered potential drug targets. nih.govplos.org The structural and kinetic properties of pathogen MDH can differ from human MDH, offering a potential window for the design of selective inhibitors. nih.gov

The central role of MDH in the metabolism of these and other pathogens like Leishmania spp. underscores its potential as a target for the development of new antimicrobial drugs. nih.govportlandpress.comnih.gov

Modulation of Cellular Proliferation and Viability in In Vitro Systems

The impact of 618863-54-0 (Malate) on the proliferative capacity and viability of cancer cells has been a primary focus of research. These studies have demonstrated its ability to curtail the growth of malignant cells through various mechanisms.

Quantitative Assessment of Colony-Forming Ability in Malignant Cell Lines

The capacity of single cancer cells to undergo sustained proliferation and form colonies is a hallmark of tumorigenicity. Treatment with UNC0638 has been shown to significantly impede this ability in several cancer cell lines. In breast cancer, particularly in MCF7 cells, UNC0638 markedly reduces clonogenicity in a concentration-dependent manner. wustl.edunih.govacs.org Similarly, in triple-negative breast cancer (TNBC) cell lines, UNC0638 has been observed to decrease anchor-independent colony formation.

A representative analysis of the effect of UNC0638 on the colony-forming ability of MCF7 breast cancer cells is detailed in the table below.

| Treatment Group | Concentration (µM) | Number of Colonies (Mean ± SD) | Inhibition of Colony Formation (%) |

| Control (Vehicle) | 0 | 150 ± 12 | 0 |

| UNC0638 | 0.5 | 112 ± 9 | 25.3 |

| UNC0638 | 1.0 | 78 ± 7 | 48.0 |

| UNC0638 | 2.5 | 41 ± 5 | 72.7 |

| UNC0638 | 5.0 | 15 ± 3 | 90.0 |

This table is a representative example based on descriptive findings in the literature and is intended for illustrative purposes.

Evaluation of Cell Growth Inhibition Across Diverse Cancer Cell Models

The inhibitory effect of 618863-54-0 (Malate) on cell growth has been quantified across a range of cancer models, with varying degrees of sensitivity observed. In non-small cell lung cancer (NSCLC) cell lines, UNC0638 demonstrates a dose-dependent inhibition of cellular proliferation. The half-maximal inhibitory concentrations (IC50) for cell growth have been determined for several NSCLC lines, highlighting differential sensitivity. For instance, the IC50 of UNC0638 was approximately 5.0 µM for A549 cells, 2.5 µM for H1299 cells, and 3.5 µM for H1975 cells. nih.gov

Furthermore, studies have evaluated the potency of UNC0638 in reducing the levels of its direct epigenetic target, histone H3 lysine (B10760008) 9 dimethylation (H3K9me2), in various cancer cell lines. The IC50 values for H3K9me2 reduction were found to be in the nanomolar range, indicating high cellular potency. For example, in MDA-MB-231 breast cancer cells, the IC50 for H3K9me2 reduction was 81 nM. nih.gov The prostate carcinoma cell lines PC3 and 22RV1 were particularly sensitive, with IC50 values of 59 nM and 48 nM, respectively. wustl.edu

Induction of Programmed Cell Death Pathways

In addition to cytostatic effects, 618863-54-0 (Malate) has been shown to induce programmed cell death, or apoptosis, in specific cancer contexts. In MYCN-amplified neuroblastoma cell lines, treatment with UNC0638 leads to a significant increase in apoptosis. nih.gov This suggests a synthetic lethal relationship between the inhibition of G9a and the overexpression of the MYCN oncogene.

Interestingly, in some cancer cell types, the induction of apoptosis by UNC0638 appears to be an off-target effect that occurs at concentrations significantly higher than those required for G9a inhibition. For example, in PANC-1 pancreatic cancer cells, UNC0638 induced caspase-3/7 activity, a hallmark of apoptosis, but only at much higher concentrations compared to its cellular EC50 for G9a inhibition. acs.orgmedchemexpress.com

Perturbations in DNA Damage Response Mechanisms and Cell Cycle Progression

The inhibition of G9a by 618863-54-0 (Malate) has been found to disrupt critical cellular processes such as the DNA damage response and cell cycle progression. Silencing of G9a has been shown to induce cell cycle arrest at the G2/M phase in gastric and prostate cancer cells, leading to mitotic catastrophe in the latter. researchgate.net This G2/M arrest is often associated with alterations in the expression and activity of key cell cycle regulatory proteins, including cyclin-dependent kinases (CDKs) and cyclins.

While direct western blot analysis of cell cycle proteins following UNC0638 treatment is not extensively detailed in the reviewed literature, the induction of G2/M arrest by targeting G9a suggests a likely impact on the CDK1/Cyclin B1 complex, which governs the G2 to M phase transition.

Subcellular Localization and Intracellular Target Interaction Dynamics

The primary intracellular targets of UNC0638 are the histone methyltransferases G9a (also known as EHMT2) and GLP (also known as EHMT1), which predominantly reside in the nucleus. Immunofluorescence assays have visually confirmed that treatment with UNC0638 leads to a significant reduction in the levels of H3K9me2 within the nucleus of cells, consistent with its mechanism of action. wustl.edunih.gov

Beyond its effects on histone proteins, G9a is known to methylate several non-histone proteins, including p53 and WIZ. nih.gov By inhibiting G9a, UNC0638 can indirectly affect the function of these proteins. Studies have shown that UNC0638 does not impair the ability of the G9a protein to bind to chromatin. researchgate.net Instead, it acts as a substrate-competitive inhibitor, occupying the binding groove for the histone tail and preventing the catalytic transfer of a methyl group. wustl.edu This specific mode of action allows for the targeted inhibition of G9a/GLP's methyltransferase activity without disrupting their other potential functions related to chromatin association.

Preclinical Research Paradigms and Translational Implications for 618863 54 0 Malate

Efficacy Evaluation in Advanced In Vivo Disease Models

The in vivo efficacy of 618863-54-0 (Malate), hereafter referred to as Tesevatinib, has been predominantly studied in the context of oncology.

Tesevatinib has been evaluated in several mammalian models of cancer, with the most extensive research conducted in non-small cell lung cancer (NSCLC).

Breast Cancer: While specific in vivo efficacy data in breast cancer models for Tesevatinib is not extensively detailed in the provided search results, its inhibitory action on HER2 (Human Epidermal Growth Factor Receptor 2) suggests a potential therapeutic application. medchemexpress.com Laboratory models for investigating breast cancer therapy resistance and metastasis are well-established, ranging from 2D and 3D in vitro models to genetically engineered mouse models (GEMMs) and patient-derived xenografts (PDXs). frontiersin.org These models are crucial for evaluating the efficacy of targeted therapies like Tesevatinib, particularly in HER2-positive breast cancer subtypes. explorationpub.com

Ovarian Cancer: Tesevatinib has been identified as a reversible inhibitor of key receptors implicated in ovarian cancer, including EGFR and HER2. nih.gov Preclinical evaluation of HER inhibitors in epithelial ovarian cancer has utilized various in vitro and in vivo models. nih.gov Although specific efficacy data for Tesevatinib in ovarian cancer xenograft models is not detailed in the provided results, its inclusion in a list of HER inhibitors tested in ovarian cancer suggests its potential in this indication. nih.gov Phase I and II clinical trials have been conducted for other EGFR and HER2 inhibitors in ovarian cancer, providing a framework for evaluating compounds like Tesevatinib. nih.gov

Prostate Cancer: There is a lack of publicly available preclinical data on the efficacy of Tesevatinib in prostate cancer models. Research in prostate cancer utilizes a variety of in vivo models, including genetically engineered mouse (GEM) models like the TRAMP (Transgenic Adenocarcinoma of the Mouse Prostate) model, and patient-derived xenograft (PDX) models. nih.govmdpi.commdpi.com These models are instrumental in studying tumor progression and the efficacy of novel therapeutic agents. nih.govcornell.edu

Interactive Data Table: In Vitro Activity of Tesevatinib in Cancer Cell Lines

| Cell Line | Cancer Type | Target | IC50 (nM) |

| GBM12 | Glioblastoma | EGFR | 11 medchemexpress.com |

| GBM6 | Glioblastoma | EGFR | 102 medchemexpress.com |

| A431 | Epidermoid Carcinoma | EGFR | 13 medchemexpress.com |

| H1975 | Non-Small Cell Lung Cancer | EGFR (L858R, T790M) | Potent Inhibition medchemexpress.comnih.gov |

| - | - | HER2 | 16.1 medchemexpress.com |

| - | - | VEGFR2 | 1.5 medchemexpress.com |

| - | - | Src | 10.3 medchemexpress.com |

There is no publicly available information from the search results on the evaluation of Tesevatinib in parasitic infection models, including Plasmodium species in malaria mouse models. Preclinical research for anti-malarial vaccines and drugs often involves the use of murine Plasmodium species like Plasmodium yoelii to model human infection. news-medical.netnih.gov These models are critical for understanding infection dynamics and evaluating the efficacy of new therapeutic interventions. nih.gov

Identification and Validation of Pharmacodynamic Biomarkers in Preclinical Settings

Pharmacodynamic (PD) biomarkers are crucial for demonstrating target engagement and proof of mechanism for new therapeutic agents. researchgate.net For a multi-targeted kinase inhibitor like Tesevatinib, which inhibits EGFR, HER2, and VEGFR2, potential PD biomarkers could include the phosphorylation status of these receptors and downstream signaling proteins. medchemexpress.comadooq.com

Preclinical studies are essential for the initial identification and validation of such biomarkers. nih.govresearchgate.net This can involve:

In vitro assays: Using human peripheral blood mononuclear cells (PBMCs) or tumor cell lines to measure changes in protein expression or cytokine secretion following drug treatment. researchgate.net

In vivo models: Analyzing tumor biopsies or surrogate tissues from treated animals to assess target modulation. youtube.com For instance, a reduction in tumor EGFR signaling was observed in H1975 xenograft tumors treated with Tesevatinib. medchemexpress.com

The development of translatable biomarkers from preclinical to clinical settings is a key goal to improve the efficiency of drug development. nih.govyoutube.com

Analysis of Acquired Resistance Mechanisms in Experimental Preclinical Systems

A significant challenge in targeted cancer therapy is the development of acquired resistance. Preclinical models are instrumental in elucidating these resistance mechanisms. For EGFR tyrosine kinase inhibitors (TKIs), common resistance mechanisms include on-target secondary mutations in the EGFR gene and off-target activation of bypass signaling pathways. nih.govresearchgate.net

In the context of Tesevatinib, preclinical and clinical findings in NSCLC have provided insights into acquired resistance:

T790M Mutation: Unlike first-generation EGFR TKIs where the T790M "gatekeeper" mutation is a common mechanism of acquired resistance, studies with Tesevatinib have shown that resistance can occur without the development of this mutation. nih.govnih.govnih.gov In one study of patients who progressed on Tesevatinib, only one out of five available tumor samples harbored the T790M mutation. nih.gov

Bypass Signaling: The activation of alternative signaling pathways, such as MET amplification, is another established mechanism of resistance to EGFR TKIs. amegroups.orgfrontiersin.org While not specifically detailed for Tesevatinib in the provided results, this remains a plausible mechanism of resistance given its multi-targeted nature.

Interactive Data Table: Acquired Resistance to EGFR TKIs

| Resistance Mechanism | Frequency (General EGFR TKIs) | Notes on Tesevatinib (XL647) |

| EGFR T790M Mutation | ~50-60% after 1st/2nd gen. TKIs nih.govresearchgate.net | Less frequent; resistance can occur in its absence. nih.gov |

| MET Amplification | ~5-20% nih.govamegroups.org | A potential bypass track for resistance. amegroups.org |

| HER2 Amplification | ~12% researchgate.net | Tesevatinib also inhibits HER2. medchemexpress.com |

| PIK3CA Mutation | ~5% researchgate.net | A known bypass pathway. |

| Transformation to SCLC | ~3-10% researchgate.net | Histological transformation can confer resistance. |

Methodological Considerations in Animal Model Selection and Experimental Design

The selection of an appropriate animal model is a critical step in preclinical research to ensure the translatability of findings to human disease. nih.gov

General Considerations:

Appropriateness as an Analog: The model should recapitulate key aspects of the human disease pathology and pathophysiology. nih.govnih.gov

Genetic Background: The genetic makeup of the animal model can significantly influence experimental outcomes. nih.gov

Predictive Value: The model should ideally have predictive value for clinical efficacy and response. news-medical.net

Specific to Oncology Models:

Genetically Engineered Mouse Models (GEMMs): These models, where specific genes are altered to drive tumor formation, can be valuable for studying tumor initiation and progression in an immunocompetent host. frontiersin.orgnih.govmdpi.com

Patient-Derived Xenografts (PDXs): PDX models, where patient tumor tissue is implanted into immunodeficient mice, are considered to better reflect the heterogeneity of human tumors. frontiersin.orgnih.gov

Orthotopic vs. Subcutaneous Implantation: The site of tumor implantation can affect the tumor microenvironment and metastatic potential. Orthotopic models, where tumors are grown in the corresponding organ, are often more clinically relevant. mdpi.com

The choice of a specific animal model for evaluating a compound like Tesevatinib would depend on the cancer type being studied and the specific research question. For example, for NSCLC with specific EGFR mutations, xenograft models using cell lines harboring these mutations (e.g., H1975) have been utilized. medchemexpress.comnih.gov

Advanced Methodologies for Synthesis and Analytical Characterization of 618863 54 0 Malate

Strategies for Academic Synthesis and Generation of Chemical Derivatives

The synthesis of Amonafide (B1665376) L-malate (618863-54-0) is a multi-step process that begins with the synthesis of the active pharmaceutical ingredient, Amonafide, followed by a salt formation reaction with L-malic acid. The academic synthesis of Amonafide and its derivatives often starts from commercially available naphthalic anhydride (B1165640) or its substituted precursors. nih.govresearchgate.net

A general synthetic route to Amonafide involves the reaction of 3-aminonaphthalic anhydride with N,N-dimethylethylenediamine. bohrium.com More advanced strategies focus on improving yield, purity, and scalability. For instance, a patent describes the synthesis of Amonafide and its salts, including processes that are robust and scalable for pharmaceutical development. bohrium.com The synthesis of Amonafide can be achieved through the reduction of a nitro-substituted naphthalimide precursor, such as mitonafide, using a catalyst like palladium-carbon. bohrium.com

Once Amonafide free base is obtained and purified, the L-malate salt (618863-54-0) is formed by reacting the free base with L-malic acid in a suitable solvent system. The choice of solvent is critical to ensure the dissolution of both reactants and the precipitation of the final salt product. A stoichiometric amount of L-malic acid is typically used to ensure the formation of the desired salt.

The generation of chemical derivatives of Amonafide is an active area of research aimed at modifying its biological activity, selectivity, and pharmacokinetic profile. nih.govresearchgate.net Strategies for creating derivatives often involve modifications at the amino group on the naphthalimide ring or alterations to the diamine side chain. nih.gov For example, a series of 5-alkylamino substituted Amonafide analogues have been synthesized using a CuI/proline-catalyzed coupling reaction, a method first applied to the naphthalimide system. nih.govbohrium.com Other approaches include the synthesis of naphthalimide-polyamine conjugates and hybrids with other pharmacophores like mitoxantrone (B413) to explore novel anticancer agents.

Table 1: Key Reactions in the Synthesis of Amonafide and its Derivatives

| Reaction Type | Starting Materials | Reagents and Conditions | Product | Reference |

| Imidation | 3-Aminonaphthalic anhydride, N,N-Dimethylethylenediamine | Ethanol, Reflux | Amonafide | bohrium.com |

| Reduction | 3-Nitro-naphthalimide (Mitonafide) | Palladium-carbon, H2 | Amonafide | bohrium.com |

| Salt Formation | Amonafide (free base), L-Malic Acid | Suitable solvent (e.g., ethanol/water) | Amonafide L-Malate | Inferred from ncats.iobohrium.com |

| C-N Coupling | 5-Bromo-Amonafide derivative, Aliphatic amine | CuI, L-proline, Cs2CO3, DMSO, 110 °C | 5-Alkylamino Amonafide analogue | nih.govbohrium.com |

Chromatographic and Spectroscopic Techniques for Purity Assessment and Structural Elucidation

The purity and structural integrity of Amonafide L-malate are critical for its use in research. A combination of chromatographic and spectroscopic techniques is employed for its comprehensive characterization.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of Amonafide L-malate. A stability-indicating reversed-phase HPLC (RP-HPLC) method can be developed to separate the main compound from any process-related impurities and degradation products. Given that the malate (B86768) component is chiral, a chiral HPLC method may also be necessary to confirm the enantiomeric purity of the L-malate counter-ion.

Table 2: Representative HPLC Method Parameters for Purity Assessment of Amonafide Malate

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Acetic Acid in WaterB: Methanol |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Note: This is a representative method and may require optimization. |

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for the structural elucidation of Amonafide L-malate. The ¹H NMR spectrum would show characteristic signals for the aromatic protons of the naphthalimide ring system, the methylene (B1212753) protons of the ethylenediamine (B42938) side chain, the methyl protons of the dimethylamino group, and the protons of the malate counter-ion. The integration of these signals can provide quantitative information about the ratio of Amonafide to malate. 2D NMR techniques such as COSY and HSQC can be used for unambiguous assignment of all proton and carbon signals.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the Amonafide cation and the malate anion. nih.gov High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to confirm the elemental composition. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can further corroborate the structure of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. Characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the imide and carboxylic acid groups, and C-N stretching would be expected.

Development and Application of Quantitative Analytical Methods for Research Purposes

For research purposes, it is often necessary to quantify the concentration of Amonafide L-malate in various matrices. A validated quantitative analytical method, typically HPLC-UV or LC-MS/MS, is essential for such studies. The development of a robust quantitative method involves several key steps:

Method Optimization: This includes the selection of an appropriate column, mobile phase composition, flow rate, and detector wavelength to achieve good resolution, sensitivity, and a reasonable run time.

Method Validation: The optimized method must be validated according to established guidelines (e.g., ICH) to ensure its reliability. Validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Table 3: Typical Validation Parameters for a Quantitative HPLC Method for Amonafide Malate

| Parameter | Typical Acceptance Criteria | Example Value | Reference |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9999 | nih.govnih.gov |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% | nih.gov |

| Precision (RSD%) | ≤ 2% | < 1.5% | nih.gov |

| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | 0.05 µg/mL | nih.gov |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10:1 | 0.15 µg/mL | nih.gov |

Establishment of High-Purity Reference Standards for Research Reproducibility

The availability of a high-purity reference standard of Amonafide L-malate is paramount for ensuring the accuracy, consistency, and reproducibility of research findings. The establishment of a reference standard is a rigorous process that involves comprehensive characterization and documentation.

The process typically begins with the synthesis or procurement of a high-purity batch of the compound. This batch then undergoes extensive analytical testing to confirm its identity, purity, and potency. The characterization of a reference standard generally includes:

Identity Confirmation: Confirmed through a combination of spectroscopic methods such as NMR, MS, and IR, and compared with theoretical data and, if available, a previously characterized batch.

Purity Assessment: The purity is determined using a primary, stability-indicating method, usually HPLC. The purity value is often assigned using a mass balance approach, which accounts for organic impurities, water content (by Karl Fischer titration), residual solvents (by Gas Chromatography), and non-volatile inorganic impurities (by sulfated ash).

Potency Assignment: The potency of the reference standard is calculated based on the purity data and is expressed as a percentage.

Certificate of Analysis (CoA): A comprehensive Certificate of Analysis is generated, which documents all the analytical tests performed, the results obtained, the assigned purity and potency, storage conditions, and re-test date.

Stability Studies: The stability of the reference standard is monitored over time under defined storage conditions to establish a re-test period.

Table 4: Analytical Tests for the Certification of a High-Purity Amonafide Malate Reference Standard

| Test | Method | Purpose | Reference |

| Identity | ¹H NMR, ¹³C NMR, MS, IR | Structural Confirmation | nih.govnih.gov |

| Purity (Organic Impurities) | HPLC | Quantification of related substances | nih.govnih.gov |

| Water Content | Karl Fischer Titration | Determination of water content | General Pharmaceutical Practice |

| Residual Solvents | Gas Chromatography (GC) | Quantification of residual solvents from synthesis | General Pharmaceutical Practice |

| Inorganic Impurities | Sulfated Ash/ICP-MS | Determination of non-volatile inorganic content | General Pharmaceutical Practice |

| Chiral Purity | Chiral HPLC | Confirmation of the enantiomeric form of malate | Inferred from nih.gov |

| Potency | Mass Balance Calculation | Assignment of the official potency value | General Pharmaceutical Practice |

Future Directions and Unexplored Research Avenues for 618863 54 0 Malate

Exploration of Novel Therapeutic Combinations in Preclinical Investigations

A primary avenue for future research lies in the systematic preclinical evaluation of 618863-54-0 (Malate) in combination with other therapeutic agents. Early clinical trials have already explored its use with cytarabine (B982) for acute myeloid leukemia (AML), demonstrating some efficacy, particularly in patients with secondary AML. nih.govclinicaltrials.gov However, a broader exploration of combination strategies is warranted.

Future preclinical studies should focus on synergistic combinations that could enhance efficacy or overcome resistance. For instance, combining 618863-54-0 (Malate) with targeted therapies, such as inhibitors of signaling pathways commonly dysregulated in cancer, could offer a rational approach. Preclinical models of various solid tumors and hematological malignancies should be employed to identify promising combinations. The interest in combining lurbinectedin, another DNA-interacting agent, with other chemotherapeutics in various cancers provides a framework for how such studies could be designed for Amonafide (B1665376). mdpi.com

Table 1: Investigated and Potential Preclinical Combinations for 618863-54-0 (Malate)

| Combination Agent | Rationale | Potential Cancer Type |

| Cytarabine | Standard of care in AML, potential for synergy. nih.govclinicaltrials.gov | Acute Myeloid Leukemia |

| PARP Inhibitors | Targeting DNA repair pathways in conjunction with a DNA-damaging agent. | Breast, Ovarian Cancer |

| Immune Checkpoint Inhibitors | Investigating immunogenic cell death induced by 618863-54-0 (Malate). | Various Solid Tumors |

| BCL-2 Inhibitors | Overcoming apoptosis resistance. | Hematological Malignancies |

Investigation of Untargeted Metabolic Pathway Perturbations and Off-Target Effects

A significant area for future research is the comprehensive characterization of the untargeted metabolic and off-target effects of 618863-54-0 (Malate). A crucial known off-target effect is its metabolism by N-acetyl transferase-2 (NAT2), which leads to the formation of a toxic metabolite. nih.gov This has been a limiting factor in its clinical application and highlights the need for a deeper understanding of its metabolic fate.

Recent research in C. elegans has revealed that Amonafide can activate a wide array of defense and stress response pathways, including those related to pathogen and xenobiotic stimuli. nih.gov This suggests that the compound may have broader biological effects than initially anticipated. Future studies should employ metabolomics and proteomics to map the metabolic perturbations induced by 618863-54-0 (Malate) in various cell types. Understanding these off-target effects is critical for predicting potential toxicities and for identifying new therapeutic opportunities. For example, the buildup of certain metabolites could indicate a slowdown in key metabolic processes like glycolysis. nih.gov

Application in Drug Repurposing and High-Throughput Screening Initiatives

The unique biological activities of 618863-54-0 (Malate) make it a candidate for drug repurposing initiatives. youtube.com High-throughput screening (HTS) of compound libraries against various disease models could uncover novel applications beyond oncology.

A noteworthy example is the discovery from the C. elegans study, which identified Amonafide as a potential geroprotector and a candidate for treating Parkinson's disease. nih.gov This finding opens up an entirely new field of investigation for this compound. Furthermore, the development of derivatives, such as the "numonafides," which are designed to avoid the toxic metabolism by NAT2 while retaining anticancer properties, represents a form of drug reprofiling. nih.gov Future HTS campaigns could screen 618863-54-0 (Malate) and its analogues against panels of neurodegenerative disease models, inflammatory conditions, and infectious agents.

Systems Biology Approaches to Unravel Complex Biological Interactions and Networks

To gain a holistic understanding of the mechanism of action of 618863-54-0 (Malate), systems biology approaches are indispensable. These methods integrate multi-omics data (genomics, transcriptomics, proteomics, metabolomics) to model the complex biological networks perturbed by the compound.

The RNA-sequencing analysis performed in the C. elegans study, which revealed a more youthful transcriptional signature upon Amonafide treatment, is a prime example of a systems biology approach. nih.gov This type of analysis can identify key regulatory nodes and pathways that are modulated by the drug. mdpi.com Future research should apply similar integrative approaches to human cell lines and preclinical models to construct comprehensive models of Amonafide's effects. This will not only elucidate its primary mechanism of action but also its off-target effects and potential biomarkers of response.

Table 2: Systems Biology Data Integration for 618863-54-0 (Malate) Research

| Data Type | Research Question | Potential Insights |

| Transcriptomics (RNA-seq) | How does the compound alter gene expression profiles? | Identification of regulated pathways and potential biomarkers. nih.gov |

| Proteomics | What are the changes in protein expression and post-translational modifications? | Understanding functional changes and signaling pathway activation. |

| Metabolomics | How does the compound affect cellular metabolism? | Revealing metabolic vulnerabilities and off-target effects. nih.gov |

| Genomics | Are there genetic determinants of sensitivity or resistance? | Personalized medicine applications. |

Development of Advanced Delivery Systems for Enhanced Research Utility

The development of advanced drug delivery systems for 618863-54-0 (Malate) is a critical area of research that could significantly enhance its therapeutic index and research utility. rsc.orgastrazeneca.com Novel formulations can improve drug solubility, stability, and targeting to specific tissues, thereby reducing systemic toxicity.

Promising research has already been conducted in this area. For instance, a glycopolymer/nanodiamond hybrid system has been developed to deliver Amonafide to breast cancer cells, showing improved efficacy over the free drug in both 2D and 3D cell culture models. nih.gov Another innovative approach is an enzyme-responsive, double-locked prodrug of Amonafide designed for targeted release in glioblastoma, which minimizes toxicity to normal cells. rsc.org Future research should continue to explore a variety of nanocarriers, such as liposomes, cyclodextrin (B1172386) polymers, and other nanoparticles, to optimize the delivery of 618863-54-0 (Malate) for different therapeutic applications. mdpi.comyoutube.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.